molecular formula C21H22N2OS B12129506 4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline

4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12129506
M. Wt: 350.5 g/mol
InChI Key: HEIVFKRFQUXXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethoxy and aniline groups. Common reagents used in these reactions include ethyl iodide, aniline, and various catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 2-methoxy-4-(prop-2-en-1-yl)phenol

Uniqueness

4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific combination of functional groups and thiazole ring structure

Properties

Molecular Formula

C21H22N2OS

Molecular Weight

350.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

InChI

InChI=1S/C21H22N2OS/c1-4-14-23-20(17-8-6-16(3)7-9-17)15-25-21(23)22-18-10-12-19(13-11-18)24-5-2/h4,6-13,15H,1,5,14H2,2-3H3

InChI Key

HEIVFKRFQUXXSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)C)CC=C

Origin of Product

United States

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